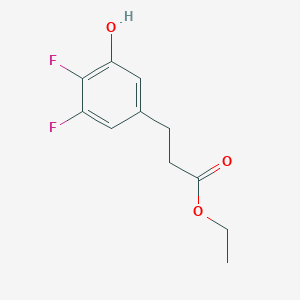
Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate
Cat. No. B8325409
M. Wt: 230.21 g/mol
InChI Key: PGNLSFYJKYVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902394B2
Procedure details


A 2 L Parr hydrogenation flask was charged with ethyl (2E)-3-(3,4-difluoro-5-hydroxyphenyl)-2-propenoate (91.1 g) and 750 mL of absolute ethanol. The solution was deoxygenated by bubbling nitrogen for 15 minutes. To this was added 10.15 g of catalyst (5% Pd/C—wet) and placed under hydrogen atmosphere (55 psi). After 21 h of stirring, starting material was still present so the reaction was filtered, washed with methanol and DCM and concentrated. The residue was diluted with 550 mL of absolute ethanol and deoxygenated by bubbling nitrogen for 30 minutes. An additional 9.32 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 22 h. The reaction was still not complete. The reaction was then filtered as above and the residue was dissolved in 450 mL of ethanol and an additional 10 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 20 h. The reaction was then filtered though a pad of Celite and washed with CH3OH and CH2Cl2 and concentrated to get the desired product (86.9 g) in 95% yield.
Quantity
91.1 g
Type
reactant
Reaction Step One


Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
91.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)O)/C=C/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 21 h of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was deoxygenated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen for 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added 10.15 g of catalyst (5% Pd/C—wet)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol and DCM
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 550 mL of absolute ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
deoxygenated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An additional 9.32 g of 10% Pd/C (dry) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for another 22 h
|
|
Duration
|
22 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was then filtered as above and the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 450 mL of ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an additional 10 g of 10% Pd/C (dry) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for another 20 h
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was then filtered though a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CH3OH and CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1F)O)CCC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 86.9 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
